6-Bromothieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
OSM-S-476, part of the Open Standard Module (OSM) family, represents a groundbreaking advancement in the miniaturization of embedded computer modules. Unlike traditional connector-based modules, OSM modules are directly solderable and come in various sizes. OSM-S-476, specifically, falls within the “Size-M” category, measuring 30 mm x 45 mm and featuring 476 BGA pins .
Preparation Methods
Synthetic Routes and Reaction Conditions: While specific synthetic routes for OSM-S-476 are not widely documented, its production likely involves organic synthesis techniques. Researchers would design and optimize reactions to assemble the compound, considering factors such as yield, purity, and scalability.
Industrial Production Methods: Industrial-scale production of OSM-S-476 would involve efficient and reproducible processes. Manufacturers might employ automated assembly lines, ensuring precise soldering of the BGA (ball grid array) pins onto the module substrate.
Chemical Reactions Analysis
Types of Reactions: OSM-S-476, being an embedded module, does not directly undergo chemical reactions itself. it facilitates communication and data exchange within larger systems. Its BGA pins connect to various interfaces, including video (RGB, DSI, LVDS), PCIe lanes, Ethernet, USB, and UART . These interfaces enable interactions with other components.
Common Reagents and Conditions: Since OSM-S-476 is not a traditional chemical compound, it doesn’t react with reagents. Instead, it serves as a platform for system integration.
Scientific Research Applications
Versatility Across Disciplines: Researchers and engineers utilize OSM-S-476 in diverse fields:
Embedded Systems: OSM-S-476 modules find applications in IoT devices, robotics, and automation.
Graphics and Displays: Its video interfaces (RGB, DSI, LVDS) enable high-quality visual output.
Wireless Communication: The communication area provides antenna pins for wireless connectivity.
Peripheral Expansion: PCIe lanes allow quick connection of peripherals.
Mechanism of Action
OSM-S-476 doesn’t have a direct biological or chemical mechanism of action. Instead, its “action” lies in enabling seamless communication and data transfer within electronic systems. It acts as a bridge, facilitating interactions between components.
Comparison with Similar Compounds
Uniqueness: OSM-S-476 stands out due to its compact size, scalability, and direct solderability. Compared to other standards like µQseven and SMARC, OSM modules offer more interfaces on a smaller footprint . Its versatility and adaptability make it a valuable choice for embedded computing.
Similar Compounds: While OSM-S-476 is unique in its form factor, other embedded modules (e.g., Qseven, SMARC) serve similar purposes. none match OSM’s combination of size, scalability, and direct solderability.
Properties
IUPAC Name |
6-bromo-3H-thieno[3,2-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2OS/c7-4-1-3-5(11-4)6(10)9-2-8-3/h1-2H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSCGMBLRLDHPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=CNC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595174 | |
Record name | 6-Bromothieno[3,2-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215927-36-9 | |
Record name | 6-Bromothieno[3,2-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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